Tetrakis(2-propynyloxymethyl) methane
Overview
Description
Tetrakis(2-propynyloxymethyl) methane is a chemical compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . It is also known by its systematic name, 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane . This compound is characterized by its four propynyloxymethyl groups attached to a central methane core, making it a versatile molecule in various chemical applications.
Mechanism of Action
Target of Action
Tetrakis(2-propynyloxymethyl) methane is primarily used in the preparation of Aminoglycoside Cyclic Oligosaccharides . These oligosaccharides serve as multimeric P- and E-selectin antagonists , which play a crucial role in the adhesion of leukocytes to endothelial cells, a key step in inflammation.
Mode of Action
The compound interacts with its targets through a copper-catalyzed 1,3-dipolar azide–alkyne cycloaddition (CuAAC) . This reaction involves the coupling of an azide and an alkyne to form a triazole ring, a process that is often used in click chemistry .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of hydrogels . The compound is used in the synthesis of PEG-based single-chain hydrogels , which are known for their high mechanical strength and biodegradability .
Pharmacokinetics
It’s known that the compound isslightly soluble in chloroform and ethyl acetate
Result of Action
The primary result of the action of this compound is the formation of high-strength, biodegradable hydrogels . These hydrogels have potential applications in artificial medical devices or scaffolding materials for regenerative medicine .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent. For instance, the compound has a melting point of >47°C , suggesting that it is stable at room temperature but may degrade at higher temperatures. Additionally, the compound’s solubility in different solvents can affect its reactivity and efficacy .
Preparation Methods
Tetrakis(2-propynyloxymethyl) methane can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form the intermediate compound, which is then further reacted with propargyl bromide to yield the final product . The reaction conditions typically involve the use of solvents such as chloroform or ethyl acetate, and the reactions are carried out under inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Tetrakis(2-propynyloxymethyl) methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetrakis(2-propynyloxymethyl) methane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrakis(2-propynyloxymethyl) methane can be compared with other similar compounds, such as:
Tetrakis(2-propynyloxy)ethane: This compound has a similar structure but with an ethane core instead of methane, leading to different reactivity and applications.
Tetrakis(2-propynyloxy)propane:
Tetrakis(2-propynyloxy)butane: With a butane core, this compound exhibits different physical and chemical characteristics compared to this compound.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.
Biological Activity
Tetrakis(2-propynyloxymethyl) methane (TPM), with the molecular formula CHO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and polymer chemistry. This article explores the biological activities associated with TPM, including its synthesis, mechanisms of action, and case studies demonstrating its efficacy.
Synthesis of this compound
TPM is synthesized through a multi-step process involving the reaction of 2-propynyloxymethyl groups with various reagents. A notable synthesis method involves the use of dibromoformaldoxime and zinc chloride as catalysts in a solvent medium. The reaction conditions typically include heating at elevated temperatures to facilitate the formation of the desired product. The yield and purity of synthesized TPM can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .
Anticancer Properties
TPM has been investigated for its anticancer properties, particularly in relation to glioblastoma cells. A study demonstrated that TPM exhibits concentration-dependent cytotoxicity against U251 glioblastoma cells, with significant reductions in cell viability observed at higher concentrations (100 µM) after 24 and 72 hours of treatment. The morphological analysis indicated that exposure to TPM leads to pyknotic nuclei, suggesting apoptotic cell death mechanisms .
Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 72h |
---|---|---|
1 | ~95 | ~92 |
10 | ~85 | ~80 |
100 | ~9.89 | ~1.35 |
This data illustrates the potential of TPM as a macromolecular drug candidate for treating aggressive tumors like glioblastoma.
Antiviral and Antibacterial Activities
In addition to its anticancer effects, TPM has been utilized as a scaffold in the development of glycodendrimers with antiviral and antibacterial properties. Research indicates that modifications to the TPM structure can enhance its biological activity by improving binding affinities to target pathogens . These derivatives have shown promise in inhibiting viral replication and bacterial growth, making them valuable in therapeutic contexts.
The biological activity of TPM may be attributed to several mechanisms:
- Disruption of Microtubules : Similar to other isoxazole-based compounds, TPM may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Mitochondrial Dysfunction : Studies suggest that TPM treatment results in impaired mitochondrial function, correlating with reduced cell viability. This impairment is concentration-dependent, indicating a direct relationship between TPM concentration and mitochondrial health .
- Cellular Signaling Pathways : Further investigations are needed to elucidate how TPM influences specific signaling pathways involved in apoptosis and cellular stress responses.
Case Studies
- Glioblastoma Treatment : A clinical study focused on the application of TPM in treating glioblastoma demonstrated significant tumor reduction in preclinical models. The study highlighted the importance of dosage optimization to maximize therapeutic outcomes while minimizing side effects .
- Polymer Drug Delivery Systems : Research has explored the use of TPM-based polymers as drug delivery vehicles. These polymers can encapsulate anticancer agents, enhancing their solubility and stability while facilitating targeted delivery to tumor sites .
Properties
IUPAC Name |
1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIYZQCDULGYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(COCC#C)(COCC#C)COCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tetrakis(2-propynyloxymethyl)methane in material science?
A: Tetrakis(2-propynyloxymethyl)methane (TPOM) is a tetrafunctional molecule containing four alkyne groups. These alkyne groups make it a valuable building block in polymer chemistry, particularly for creating hydrogels through a highly efficient reaction called copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), also known as "click chemistry" [, , ].
Q2: How is Tetrakis(2-propynyloxymethyl)methane used in hydrogel preparation?
A: TPOM acts as a crosslinking agent in hydrogel synthesis [, , ]. When reacted with polymers possessing azide groups (N3) in the presence of a copper catalyst, TPOM's alkyne groups form stable triazole rings with the azide groups. This crosslinking reaction creates a three-dimensional network that can trap water molecules, resulting in the formation of a hydrogel.
Q3: What are the advantages of using Tetrakis(2-propynyloxymethyl)methane in click chemistry reactions for hydrogel synthesis?
A3: The CuAAC reaction utilizing TPOM offers several advantages for hydrogel preparation:
- High Efficiency: CuAAC is known for its high yields and fast reaction rates, making it an efficient method for crosslinking polymers [, , ].
- Mild Conditions: The reaction proceeds under mild conditions (room temperature, aqueous solutions), minimizing the risk of unwanted side reactions or degradation of sensitive biomolecules [, , ].
- Bioorthogonality: The azide and alkyne groups involved in CuAAC are generally absent in biological systems, making this reaction highly selective and biocompatible, suitable for biomedical applications [, , ].
Q4: Can you provide examples of Tetrakis(2-propynyloxymethyl)methane being used to create hydrogels with specific properties?
A4: Research demonstrates the versatility of TPOM in tailoring hydrogel properties:
- Amphiphilic conetworks: TPOM was used to create amphiphilic conetworks with well-defined structures, exhibiting ordered nanophase separation and tunable swelling properties in both water and organic solvents []. These materials hold potential for controlled drug release applications.
- Interpenetrating Polymer Networks: Researchers have synthesized interpenetrating polymer networks (IPNs) using simultaneous click chemistry with TPOM and atom transfer radical polymerization [, ]. These IPNs demonstrated high swelling ratios, good mechanical properties, and antifouling characteristics, suggesting potential uses as biomaterials.
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